molecular formula C8H13NOS2 B286044 N-(tert-butyl)-3-thiophenesulfinamide

N-(tert-butyl)-3-thiophenesulfinamide

Cat. No. B286044
M. Wt: 203.3 g/mol
InChI Key: QYVFYBIJYDHNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-thiophenesulfinamide, also known as TBS-TsNHNH2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive molecule that has been used in various applications, including synthesis, biological research, and pharmaceuticals. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-thiophenesulfinamide is not well understood. However, it is believed that the sulfinamide group in N-(tert-butyl)-3-thiophenesulfinamide can act as a hydrogen bond acceptor and a Lewis base, which can form stable complexes with various Lewis acids, such as metal ions and boron compounds. These complexes can then undergo various reactions, such as nucleophilic addition and elimination, which can lead to the formation of new organic molecules.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-thiophenesulfinamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on certain cell lines, such as human hepatoma cells. It is believed that the toxicity of N-(tert-butyl)-3-thiophenesulfinamide is due to its ability to form stable complexes with metal ions, which can disrupt the normal cellular functions.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-thiophenesulfinamide has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It can be used to introduce the sulfinamide functional group into organic molecules, which can lead to the formation of new biologically active compounds. However, N-(tert-butyl)-3-thiophenesulfinamide also has some limitations. It is a highly reactive molecule that can be difficult to handle, and it can also be toxic to certain cell lines.

Future Directions

There are several future directions for the research on N-(tert-butyl)-3-thiophenesulfinamide. One direction is to explore its potential as a reagent for the synthesis of new biologically active compounds. Another direction is to investigate its mechanism of action and its effects on cellular functions. Furthermore, the development of new methods for the synthesis and purification of N-(tert-butyl)-3-thiophenesulfinamide could also lead to new applications for this molecule.

Synthesis Methods

N-(tert-butyl)-3-thiophenesulfinamide is synthesized by the reaction of tert-butyl isocyanate with thiophenesulfinyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields N-(tert-butyl)-3-thiophenesulfinamide as a white solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

N-(tert-butyl)-3-thiophenesulfinamide has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that can be used to introduce the sulfinamide functional group into organic molecules. The sulfinamide group is an important pharmacophore that is found in many biologically active molecules, such as antibiotics, anticancer agents, and enzyme inhibitors.

properties

Molecular Formula

C8H13NOS2

Molecular Weight

203.3 g/mol

IUPAC Name

N-tert-butylthiophene-3-sulfinamide

InChI

InChI=1S/C8H13NOS2/c1-8(2,3)9-12(10)7-4-5-11-6-7/h4-6,9H,1-3H3

InChI Key

QYVFYBIJYDHNMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)C1=CSC=C1

Canonical SMILES

CC(C)(C)NS(=O)C1=CSC=C1

Origin of Product

United States

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